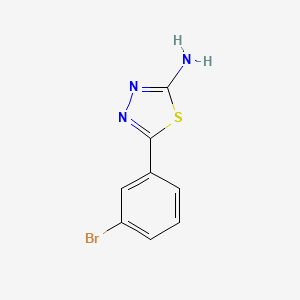

5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

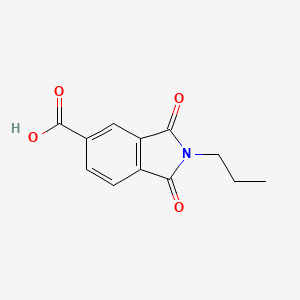

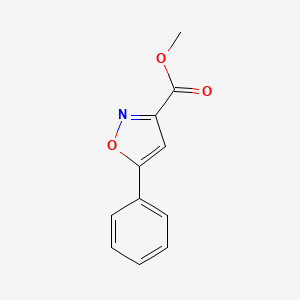

5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C11H13N3S and a molecular weight of 219.31 . It is a type of triazole, a class of compounds that have been found to have various biological applications in medicine .

Synthesis Analysis

The synthesis of similar triazole derivatives involves a cyclization reaction. For instance, the benzoic acid hydrazide is synthesized by the reaction of methyl benzoate with hydrazine hydrate. This compound is then reacted with CS2 in a solution of alkali ethanol to give potassium dithiocarbazinate salt. The basic nucleus 4-amino-5-phenyl-1-4H-1,2,4-triazole-3-thiol is prepared by cyclizing the potassium salt with hydrazine hydrate using water as a solvent under reflux condition .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol include a boiling point of 302.9±25.0 °C (Predicted), a density of 1.21±0.1 g/cm3 (Predicted), and a pKa of 8.37±0.20 (Predicted) .Aplicaciones Científicas De Investigación

Anticancer Agent Development

The structural motif of 1,2,4-triazole derivatives has been extensively studied for its potential in anticancer therapy. Compounds like 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol have shown promising results in inhibiting the proliferation of cancer cells. For instance, similar triazole derivatives have demonstrated cytotoxic activities against various human cancer cell lines, including MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer) using MTT assay . These compounds can selectively target cancer cells while sparing normal cells, making them potential candidates for safer chemotherapy drugs.

Antimicrobial Activities

Triazole derivatives are known for their antimicrobial properties. They have been synthesized and tested against a range of microorganisms, showing good to moderate activities. The thiol group in 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol could be leveraged to enhance binding with microbial enzymes, disrupting their function and leading to the microorganism’s death . This makes such compounds valuable in the development of new antimicrobial drugs, especially in an era of increasing antibiotic resistance.

Enzyme Inhibition

The triazole ring system is capable of forming hydrogen bonds with various enzymes, which can lead to enzyme inhibition. This property is particularly useful in designing drugs that target specific enzymes within biological pathways. For example, molecular docking studies have shown that triazole derivatives can fit into the binding pocket of the aromatase enzyme, which is a potential target for breast cancer treatment .

DNA Marker Detection

In the field of diagnostics, 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol could be used to design probes for the detection of DNA markers. Such probes can be used in surface-enhanced Raman scattering (SERS) based methods, which are fast and accurate for detecting specific DNA sequences associated with diseases .

Antimicrobial Agent Synthesis

The synthesis of triazole derivatives has been explored for creating antimicrobial agents. These compounds can be compared with standard antibiotics like ceftriaxone to evaluate their efficacy. The presence of a phenyl group and a thiol moiety in 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol suggests that it could be a strong candidate for developing new antimicrobial drugs with potentially broad-spectrum activity .

Chemical Synthesis of Heterocyclic Compounds

Triazole derivatives are key intermediates in the synthesis of various heterocyclic compounds. They can serve as precursors for the synthesis of s-tetrazine derivatives, which are conjugated via a phenylene linker with five-membered rings. This application is significant in the field of organic chemistry for the development of new materials and pharmaceuticals .

Propiedades

IUPAC Name |

3-phenyl-4-propyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c1-2-8-14-10(12-13-11(14)15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGVLMVJJZIJFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NNC1=S)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359207 |

Source

|

| Record name | 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

26029-08-3 |

Source

|

| Record name | 2,4-Dihydro-5-phenyl-4-propyl-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26029-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1268656.png)

![7-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1268658.png)

![4-allyl-5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1268669.png)